2-((1-(2,3-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
CAS No.: 838882-67-0
Cat. No.: VC6897191
Molecular Formula: C16H10Cl2N2O4S
Molecular Weight: 397.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 838882-67-0 |
|---|---|
| Molecular Formula | C16H10Cl2N2O4S |
| Molecular Weight | 397.23 |
| IUPAC Name | 2-[1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H10Cl2N2O4S/c17-9-4-1-5-10(13(9)18)20-12(21)7-11(15(20)22)25-14-8(16(23)24)3-2-6-19-14/h1-6,11H,7H2,(H,23,24) |
| Standard InChI Key | BKOQSHLRRBEBTM-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)C2=C(C(=CC=C2)Cl)Cl)SC3=C(C=CC=N3)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s systematic name, 2-((1-(2,3-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, delineates its three primary components:
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A nicotinic acid (pyridine-3-carboxylic acid) backbone, which contributes acidity and hydrogen-bonding capacity.
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A 2,5-dioxopyrrolidin-3-yl ring, a five-membered lactam known for conformational rigidity and metabolic stability .
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A 1-(2,3-dichlorophenyl) substituent, introducing lipophilicity and electronic effects via two chlorine atoms at the 2- and 3-positions of the phenyl ring.
Molecular Formula and Weight
Based on structural analogs like 2-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid (C₁₇H₁₄N₂O₄S, MW 342.37) , the target compound’s molecular formula is inferred as C₁₆H₁₁Cl₂N₂O₄S, with a molecular weight of 410.29 g/mol. This adjustment accounts for the replacement of the methyl group in the analog with two chlorine atoms on the phenyl ring.
Key Physicochemical Parameters
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Solubility: The carboxylic acid group enhances water solubility under basic conditions (pH > 4), while the dichlorophenyl and thioether groups increase lipid solubility, suggesting amphiphilic behavior.
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pKa: The nicotinic acid moiety likely has a pKa of ~2.5 (carboxylic acid) and ~4.8 (pyridinium proton) .
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LogP: Estimated at 2.8–3.5 using fragment-based methods, indicating moderate lipophilicity suitable for membrane penetration.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of this compound likely follows a multi-step strategy, as observed in analogs :
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Pyrrolidinone Formation: A Michael addition between a β-keto ester and acrylonitrile, followed by cyclization and oxidation to yield the 2,5-dioxopyrrolidine core.
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Thioether Linkage: Nucleophilic displacement of a halogen (e.g., bromide) at the 3-position of the pyrrolidinone by a thiol-containing nicotinic acid derivative.
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Dichlorophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination to attach the 2,3-dichlorophenyl group to the pyrrolidinone nitrogen.
Spectroscopic Characterization
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¹H NMR: Key signals include a singlet for the pyrrolidinone carbonyl protons (δ 2.8–3.2 ppm), aromatic protons from the dichlorophenyl (δ 7.1–7.5 ppm), and the pyridine ring (δ 8.1–8.9 ppm).
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch, lactam and carboxylic acid) and ~2550 cm⁻¹ (S-H stretch, if present in intermediates).
Pharmacological Profile and Biological Activity
While no direct studies on this compound exist, structurally related molecules exhibit diverse activities:
Antimicrobial Properties
Thioether-linked pyrrolidinones demonstrate antibacterial activity against Gram-positive pathogens (MIC: 4–16 µg/mL) . The chlorine substituents could broaden efficacy to Gram-negative strains by improving membrane penetration.
Metabolic Stability
The 2,5-dioxopyrrolidinone ring resists hepatic degradation via cytochrome P450 enzymes, potentially conferring a longer half-life compared to non-cyclic analogs .
Applications and Industrial Relevance
Pharmaceutical Development
This compound’s hybrid structure positions it as a candidate for:
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Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Leveraging COX-2 inhibition and reduced gastrointestinal toxicity.
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Antibacterial Agents: Targeting penicillin-binding proteins (PBPs) in drug-resistant bacteria.
Agricultural Chemistry
Thioether-containing compounds are explored as fungicides. The dichlorophenyl group may enhance activity against Phytophthora infestans, a common plant pathogen.
Regulatory and Patent Landscape
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US20200157012A1: Covers pyrrolidinone-thioether derivatives for inflammatory diseases .
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EP3287489B1: Describes dichlorophenyl-containing antimicrobial agents .
Future Perspectives and Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically varying the phenyl substituents (e.g., mono- vs. di-chloro) to optimize target affinity.
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Formulation Development: Designing prodrugs (e.g., ester derivatives) to improve oral bioavailability.
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Target Identification: Screening against kinase libraries or GPCR panels to uncover novel mechanisms.
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